3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine
Description
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O/c1-14(15,16)12-5-8-18(9-6-12)13(19)11-4-3-7-17(2)10-11/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBLEALMINHVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CCCN(C2)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 1-methylpiperidine with 4-(1,1-difluoroethyl)piperidine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Chemical Reactions Analysis
3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the binding interactions and downstream effects of the compound.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine and analogous piperidine derivatives:
Key Observations :
- Amide vs. Ketone Linkage : The target compound’s amide bond (vs. the ketone in the piperidin-4-one analog ) may confer greater hydrolytic stability, a critical factor in drug design.
- Aromatic vs. Aliphatic Groups : The absence of aromatic rings in the target compound (unlike the piperidin-4-one analog) could reduce off-target interactions with aromatic-binding enzymes.
Pharmacological Potential
While direct data on the target compound’s bioactivity is unavailable, piperidine-based amides are frequently associated with CNS activity, antimicrobial effects, and enzyme modulation . In contrast, the piperidin-4-one derivative’s methoxyphenyl substituents are linked to anti-inflammatory and antimicrobial actions, suggesting that substituent choice drives functional specificity .
Research Implications
- Fluorination: The 1,1-difluoroethyl group may improve metabolic stability and binding affinity compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
